molecular formula C8H11BrN2O3 B085164 Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 14903-94-7

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B085164
CAS No.: 14903-94-7
M. Wt: 263.09 g/mol
InChI Key: XCSPAPSTDLJWOA-UHFFFAOYSA-N
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Description

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that features a bromomethyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is often initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride (CCl4) .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for better control over reaction conditions and the use of more environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry .

Biological Activity

Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C8H11BrN2O3
  • Molecular Weight : 239.09 g/mol
  • CAS Number : 14903-94-7

The presence of the bromomethyl group contributes to the compound's reactivity, particularly in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis and drug development .

This compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. The bromomethyl substituent enhances the compound's interaction with microbial enzymes or receptors, potentially disrupting their function .
  • Anti-inflammatory Properties : Research has shown that compounds similar to ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine can inhibit cyclooxygenase (COX) enzymes. This inhibition is crucial in reducing inflammation and pain. For instance, in vivo studies demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models at doses around 100 mg/kg .
  • Caspase Activation : Some derivatives have been identified as novel caspase-9 activators. This mechanism is vital for inducing apoptosis in cancer cells, suggesting potential applications in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The bromomethyl-substituted compounds exhibited enhanced efficacy compared to their non-brominated counterparts, indicating that the bromine atom plays a critical role in the antimicrobial mechanism.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory properties, ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine was tested for its ability to reduce inflammation in rat models. Results showed a marked decrease in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.

Research Findings

StudyFindings
Demonstrated significant anti-inflammatory effects in animal models.
Identified as a caspase-9 activator with implications for cancer treatment.
Showed enhanced antimicrobial activity due to the presence of the bromomethyl group.

Properties

IUPAC Name

ethyl 6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3/c1-2-14-7(12)5-4-10-8(13)11-6(5)3-9/h2-4H2,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSPAPSTDLJWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406983
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14903-94-7
Record name Ethyl 6-(bromomethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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